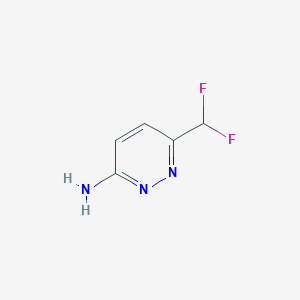

6-(Difluoromethyl)pyridazin-3-amine

Description

Properties

IUPAC Name |

6-(difluoromethyl)pyridazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3/c6-5(7)3-1-2-4(8)10-9-3/h1-2,5H,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGGCBNZTTZQLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Identification of Potential Therapeutic Targets for 6-(Difluoromethyl)pyridazin-3-amine

Executive Summary

The pyridazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of several approved drugs and a multitude of clinical candidates.[1][2] Its unique electronic properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an ideal anchor for interacting with a wide array of biological targets.[3][4] This guide focuses on a specific, under-explored derivative, 6-(Difluoromethyl)pyridazin-3-amine . The presence of the 3-amino group is particularly noteworthy, as this moiety is a key feature in several successful pyridazine-based drugs, including the TYK2 inhibitor Deucravacitinib and the GnRH receptor antagonist Relugolix.[3] The difluoromethyl group at the 6-position may offer advantages in metabolic stability and lipophilicity, potentially enhancing its drug-like properties. This document provides a comprehensive, structured approach for researchers to identify and validate potential therapeutic targets for this promising compound, moving from computational prediction to rigorous experimental confirmation.

Strategic Framework for Target Identification

For a novel or sparsely characterized compound like this compound, a multi-pronged target identification strategy is essential. This approach combines computational "target fishing" methods with knowledge-based analysis derived from structurally similar, biologically active pyridazine analogs. This dual strategy maximizes the probability of identifying high-value targets while minimizing resource expenditure in early-stage discovery.

In Silico Target Prediction: A First-Pass Analysis

The initial step involves leveraging computational tools to predict potential protein targets based on the principle of chemical similarity—that structurally similar molecules often share biological targets. This process, often called "target fishing" or "ligand profiling," uses chemogenomic databases that link chemical structures to known bioactivities.[5]

Recommended Tools:

-

SwissTargetPrediction: A widely used web server that predicts targets by combining 2D and 3D similarity measures against a library of known active compounds.[6][7]

-

ChEMBL: A large, manually curated database of bioactive molecules that can be mined to find targets of compounds structurally related to the query molecule.[5]

-

TargetHunter & DRUDIT: Other specialized tools that use various algorithms and databases to predict small molecule-target interactions.[5][8]

The workflow below outlines the computational approach.

Caption: Workflow for computational target prediction.

High-Probability Target Classes Based on the Pyridazine Scaffold

Analysis of the extensive literature on pyridazine derivatives reveals several key protein families and pathways that are frequently modulated by this scaffold. These represent the most logical starting points for experimental investigation.

Protein Kinases

Protein kinases are one of the most successfully drugged target classes, and pyridazine derivatives have demonstrated potent inhibitory activity against numerous kinases involved in oncology and inflammation.[2][9][10]

-

Rationale: The 3-aminopyridazine core can act as a "hinge-binder," a common motif in kinase inhibitors that forms critical hydrogen bonds with the kinase's ATP-binding pocket. The adjacent nitrogen atoms of the pyridazine ring can accept hydrogen bonds, further anchoring the molecule.[3]

-

Potential Targets:

-

Tyrosine Kinase 2 (TYK2): A member of the JAK family, TYK2 is a validated target for autoimmune diseases. The approved drug Deucravacitinib is a 3-aminopyridazine derivative.[3]

-

Cyclin-Dependent Kinase 2 (CDK2): Critical for cell cycle progression, CDK2 is a target in oncology. Certain 3,6-disubstituted pyridazines have shown potent anti-proliferative activity suggested to be mediated through CDK2 inhibition.[11]

-

c-Jun N-terminal Kinase 1 (JNK1): A key mediator in inflammatory and stress-response pathways, JNK1 is a target for both cancer and inflammatory diseases. Novel pyridazine derivatives have been designed as potent JNK1 inhibitors.[12]

-

VEGFR-2: A receptor tyrosine kinase essential for angiogenesis (the formation of new blood vessels), which is crucial for tumor growth. Inhibition of VEGFR-2 is a major anticancer strategy, and pyridazin-3-amine analogs have been identified as inhibitors.[1]

-

Caption: Potential inhibition of the JNK1 signaling cascade.

Inflammatory Pathway Modulators

Chronic inflammation is a driver of numerous diseases. Pyridazine and pyridazinone scaffolds have been shown to effectively regulate key inflammatory pathways.[13]

-

Rationale: The planar, aromatic nature of the pyridazine ring allows it to participate in π-π stacking interactions within enzyme active sites, while its hydrogen-bonding capabilities facilitate specific recognition.

-

Potential Targets:

-

Tumor Necrosis Factor-alpha (TNF-α): Pyridazinone derivatives have been shown to reduce the release of this pro-inflammatory cytokine.[13]

-

Interleukin-6 (IL-6): Compounds containing the pyridazine scaffold can disrupt IL-6 signaling, a pathway implicated in autoimmune diseases and some cancers.[13]

-

Cyclooxygenase (COX) Enzymes: Some pyridazinone analogs act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting COX enzymes.[14]

-

Emerging and Other Target Classes

The versatility of the pyridazine scaffold extends to other important target families.

-

Stimulator of Interferon Genes (STING): Recently, 3-(fluoro-imidazolyl)pyridazine derivatives were discovered as potent STING agonists, activating the innate immune system for cancer immunotherapy.[15] This represents a novel and highly promising therapeutic area.

-

G-Protein Coupled Receptors (GPCRs): The approved drug Relugolix is a pyridazine-containing antagonist of the gonadotropin-releasing hormone (GnRH) receptor, demonstrating the scaffold's utility for targeting GPCRs.[3]

-

Monoamine Oxidase (MAO): The withdrawn antidepressant Minaprine was a 3-aminopyridazine derivative that inhibited MAO, indicating potential for targeting enzymes involved in neurotransmitter metabolism.[3]

-

Phosphodiesterases (PDEs): Certain pyridopyridazinones are potent and selective inhibitors of PDE-IV, a target for asthma and inflammation.[10]

Experimental Target Validation: From Binding to Cellular Function

Once a prioritized list of potential targets is generated, a systematic, multi-tiered experimental validation process is required.[16] This process aims to confirm a direct, causal link between the compound and the target, and to demonstrate a disease-relevant biological effect.[17][18]

Caption: A tiered approach to experimental target validation.

Quantitative Data from Related Pyridazine Analogs

To provide context for expected potency, the following tables summarize biological data for various pyridazine derivatives from published literature.

Table 1: Comparative Kinase Inhibitory Activity of Pyridazine Derivatives

| Compound/Derivative Class | Target Kinase(s) | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 3,6-disubstituted pyridazine | CDK2 | 430 | [11] |

| 3-allylthio-6-aminopyridazine | Various Kinases | 1,100 - 8,900 | [2] |

| Pyridazin-3-amine analog | VEGFR-2 | 150 | [1] |

| Pyridopyridazinone | p38 Kinase | < 100 |[9][10] |

Table 2: Comparative Anticancer Activity (GI₅₀ µM) of Pyridazine Derivatives

| Compound/Derivative Class | Leukemia (CCRF-CEM) | Non-Small Cell Lung (HOP-92) | Colon (HCT-116) | Reference |

|---|---|---|---|---|

| 6-Aryl-pyridazinone (2h) | 0.45 | 0.52 | 1.21 | [2] |

| Fused Pyridazine (4a) | - | - | 11.90 | [19] |

| 3,6-disubstituted pyridazine (9e) | 1.41 (K-562) | 1.95 (NCI-H460) | 1.35 (HCT-116) | [12] |

| 5-(trifluoromethyl)pyridazine (11m) | - | - | - | [11] |

Note: The referenced study for compound 11m reported potent activity against breast cancer cell lines T-47D (IC₅₀ = 0.43 µM) and MDA-MB-231 (IC₅₀ = 0.99 µM).[11]

Key Experimental Protocols

The following section provides standardized, step-by-step protocols for key validation experiments.

Protocol: Differential Scanning Fluorimetry (DSF) for Target Engagement

Objective: To confirm direct binding of this compound to a purified target protein by measuring the shift in protein melting temperature (Tm).

Methodology:

-

Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Prepare the purified target protein at a final concentration of 2 µM in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

-

Prepare a 5000x stock of a fluorescent dye (e.g., SYPRO Orange).

-

-

Reaction Setup (per well of a 96-well qPCR plate):

-

Add 22.5 µL of the protein solution.

-

Add 0.5 µL of the test compound solution (final concentration 20 µM; final DMSO 2%). For the control, add 0.5 µL of DMSO.

-

Add 2.0 µL of the dye, diluted 1:250 in buffer (final concentration 20x).

-

Seal the plate, vortex gently, and centrifuge briefly.

-

-

Data Acquisition:

-

Place the plate in a real-time PCR instrument.

-

Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute.

-

Monitor fluorescence at the appropriate excitation/emission wavelengths for the dye.

-

-

Analysis:

-

Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition.

-

A significant positive shift (ΔTm > 2 °C) in the presence of the compound compared to the DMSO control indicates stabilizing binding.

-

Protocol: ADP-Glo™ Kinase Assay for Biochemical Inhibition

Objective: To quantify the inhibitory effect of the compound on the enzymatic activity of a target kinase.

Methodology:

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution (containing the target kinase and its specific substrate in reaction buffer).

-

Add 2.5 µL of the test compound serially diluted in buffer (or DMSO control).

-

Add 2.5 µL of a 2x ATP solution to initiate the reaction.

-

Incubate at room temperature for 60 minutes.

-

-

ATP Depletion & Detection:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert the newly generated ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

-

-

Data Acquisition:

-

Measure luminescence using a plate reader.

-

-

Analysis:

-

The luminescence signal is directly proportional to kinase activity.

-

Normalize the data to controls (0% inhibition = DMSO; 100% inhibition = no enzyme).

-

Plot the percent inhibition versus the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

-

Protocol: Western Blot for Cellular Target Modulation

Objective: To determine if the compound modulates the target's activity within a cellular context by measuring the phosphorylation status of a downstream substrate.

Methodology:

-

Cell Treatment:

-

Plate relevant cells (e.g., a cancer cell line known to depend on the target pathway) and grow to 70-80% confluency.

-

Treat cells with various concentrations of the test compound (and a DMSO control) for a specified time (e.g., 2 hours).

-

If the pathway requires stimulation, add the appropriate agonist (e.g., a cytokine) for the final 15-30 minutes of incubation.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.

-

-

Electrophoresis and Transfer:

-

Denature equal amounts of protein (e.g., 20 µg) from each sample and load onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4 °C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis:

-

Image the resulting chemiluminescent signal.

-

Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

A dose-dependent decrease in the phosphorylated protein signal indicates target inhibition in cells.

-

Conclusion and Future Directions

The this compound scaffold holds significant therapeutic promise due to its structural relationship to a class of compounds with proven clinical and pharmacological relevance. The strategic framework outlined in this guide—initiating with broad in silico screening and progressing through a rigorous cascade of biophysical, biochemical, and cell-based validation assays—provides a clear and efficient path to identifying and confirming its molecular targets. High-probability target families include protein kinases (TYK2, CDK2, JNK1), inflammatory mediators (TNF-α, IL-6), and potentially novel targets like STING. Successful validation of a primary target will unlock subsequent stages of drug development, including structure-activity relationship (SAR) studies for lead optimization, pharmacokinetic profiling, and eventual in vivo efficacy studies in relevant disease models.

References

-

The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. [Link]

-

Drug Target Identification Methods. (n.d.). MtoZ Biolabs. [Link]

-

Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]

-

Target Identification and Validation in Drug Discovery. (2025). Chemspace. [Link]

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed. [Link]

-

Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online. [Link]

-

Molecular Target Validation in preclinical drug discovery. (2014). Drug Target Review. [Link]

-

SwissTargetPrediction. (n.d.). SIB Swiss Institute of Bioinformatics | Expasy. [Link]

-

Lauria, A., et al. (2019). DRUDIT: web-based DRUgs DIscovery Tools to design small molecules as modulators of biological targets. Bioinformatics, 36(9), 2893-2895. [Link]

-

Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (2024). Bentham Science. [Link]

-

Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal, 15(2), 395-406. [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery. (2023). ResearchGate. [Link]

-

SwissTargetPrediction. (n.d.). bio.tools. [Link]

-

“Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. (2015). Scirp.org. [Link]

-

KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). MDPI. [Link]

-

Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. (2025). ACS Publications. [Link]

-

Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (n.d.). National Center for Biotechnology Information. [Link]

-

Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1693-1707. [Link]

-

Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (2024). ACS Omega. [Link]

-

Synthesis and Anticancer Activity of Certain Fused Pyridazine Derivatives. (n.d.). Der Pharma Chemica. [Link]

-

Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (n.d.). ResearchGate. [Link]

-

Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. [Link]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Center for Biotechnology Information. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 7. bio.tools [bio.tools]

- 8. academic.oup.com [academic.oup.com]

- 9. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

- 10. scirp.org [scirp.org]

- 11. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. tandfonline.com [tandfonline.com]

- 19. derpharmachemica.com [derpharmachemica.com]

Structural Elucidation and Analytical Characterization of 6-(Difluoromethyl)pyridazin-3-amine

Executive Summary & Strategic Context

This guide details the analytical characterization of 6-(Difluoromethyl)pyridazin-3-amine (CAS: 1242337-37-2), a critical intermediate in the synthesis of bioactive pyridazine derivatives.

The 6-difluoromethyl (

Characterizing this molecule presents specific spectroscopic challenges, particularly the strong heteronuclear coupling (

Mass Spectrometry (LC-MS/MS) Data[1]

Ionization & Detection Parameters

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode (+ve).[1]

-

** Rationale:** The pyridazine ring nitrogens and the exocyclic amine provide basic sites suitable for protonation (

). -

Solvent System: 0.1% Formic Acid in Water/Acetonitrile (promotes ionization).

Diagnostic Ions

| Ion Type | m/z (Theoretical) | Description |

| Parent Ion | 146.05 | Protonated molecular ion (Base Peak). |

| Fragment 1 | 126.04 | Characteristic neutral loss of Hydrogen Fluoride (20 Da). |

| Fragment 2 | 118.05 | Loss of dinitrogen (diazine ring collapse). |

| Fragment 3 $[C_4H_4N]^+ | 66.03 | Pyrrole-like cation following ring contraction. |

Fragmentation Logic (Mechanism)

The presence of the

Figure 1: Proposed ESI+ fragmentation pathway emphasizing the diagnostic loss of HF.

NMR Spectroscopy Data

1H NMR (Proton NMR)

Solvent: DMSO-

The spectrum is defined by three distinct regions. The most critical diagnostic feature is the geminal coupling of the proton on the difluoromethyl group.

| Position | Shift ( | Multiplicity | Coupling ( | Assignment |

| 6.40 – 6.60 | Broad Singlet | - | Exchangeable amine protons (2H). | |

| H-4 | 6.85 – 6.95 | Doublet (d) | Ring proton ortho to amine (shielded). | |

| CF | 6.70 – 7.10 | Triplet (t) | Diagnostic | |

| H-5 | 7.45 – 7.55 | Doublet (d) | Ring proton ortho to |

Expert Insight:

The

19F NMR (Fluorine NMR)

Reference:

| Shift ( | Multiplicity | Coupling ( | Interpretation |

| -114.0 to -118.0 | Doublet (d) | Coupled to the single geminal proton. |

Note: If proton-decoupled (

13C NMR (Carbon NMR)

The carbon spectrum is complex due to C-F splitting.

| Carbon | Shift ( | Splitting Pattern | Coupling ( |

| C-3 | ~160.5 | Singlet (s) | - |

| C-6 | ~148.0 | Triplet (t) | |

| C-5 | ~126.0 | Triplet (t) | |

| C-4 | ~112.0 | Singlet (s) | - |

| ~110.0 - 115.0 | Triplet (t) |

Experimental Protocols

NMR Sample Preparation (Self-Validating)

To ensure the

-

Mass: Weigh 5-10 mg of the amine.

-

Solvent: Dissolve in 0.6 mL DMSO-

. (Avoid -

Shimming: Automated gradient shimming is usually sufficient, but manual shimming of

and -

Parameter Set:

-

Acquire

(standard).[3] -

Acquire

(Fluorine decoupled proton scan). Validation Step: If the triplet at ~7.0 ppm collapses to a singlet upon F-decoupling, the presence of

-

Analytical Workflow Diagram

The following workflow ensures that the synthesized material meets the strict purity requirements for medicinal chemistry applications.

Figure 2: Analytical decision tree for validating the synthesis of fluorinated pyridazines.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. Journal of Organic Chemistry. Link

-

Hu, J., Zhang, W., & Ni, C. (2014). Synthesis of gem-Difluoromethylenated Compounds. Chemical Reviews. Link

-

PubChem Compound Summary. (2024). 6-Chloro-3-pyridazinamine (Analogous precursor data). National Center for Biotechnology Information. Link

Sources

An In-Depth Technical Guide to 6-(Difluoromethyl)pyridin-3-amine for Researchers and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and other key intermolecular interactions makes it a privileged structure for targeting a wide array of biological targets. In recent years, the strategic incorporation of fluorine atoms into drug candidates has become a paramount strategy for enhancing pharmacological properties. The introduction of fluorine can modulate a molecule's metabolic stability, binding affinity, and bioavailability.[1] The difluoromethyl group (CHF2), in particular, offers a unique combination of steric and electronic properties, serving as a lipophilic hydrogen bond donor and often improving a compound's pharmacokinetic profile. This guide provides a comprehensive technical overview of 6-(difluoromethyl)pyridin-3-amine, a valuable building block for the synthesis of novel therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of 6-(difluoromethyl)pyridin-3-amine.

| Property | Value | Source |

| CAS Number | 913090-41-2 | |

| Molecular Formula | C6H6F2N2 | |

| Molecular Weight | 144.12 g/mol | [2] |

| Appearance | Solid or liquid | |

| Purity | ≥98% | |

| Storage Conditions | Keep in dark place, inert atmosphere, store in freezer, under -20°C |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts and coupling constants being influenced by the positions of the amino and difluoromethyl groups. A characteristic triplet for the proton of the CHF2 group is anticipated due to coupling with the two fluorine atoms. The protons of the amine group may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and a triplet for the carbon of the difluoromethyl group due to carbon-fluorine coupling. The chemical shifts of the ring carbons will be indicative of the electronic effects of the substituents.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a doublet corresponding to the two equivalent fluorine atoms of the difluoromethyl group, coupled to the proton of that group.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as HCN or HF. The predicted monoisotopic mass is 144.04991 Da.[2]

Synthesis and Manufacturing

While 6-(difluoromethyl)pyridin-3-amine is commercially available, understanding its synthesis is crucial for process development, impurity profiling, and the design of novel derivatives. A plausible synthetic route, based on established methodologies for the synthesis of substituted pyridines, is outlined below.

A common strategy for the synthesis of 6-substituted-3-aminopyridines involves a multi-step sequence starting from a readily available pyridine precursor. One potential pathway could involve the introduction of the difluoromethyl group onto the pyridine ring, followed by nitration and subsequent reduction of the nitro group to the desired amine.

A recent advancement in the site-selective difluoromethylation of pyridines utilizes a temporary dearomatization strategy, allowing for the introduction of the difluoromethyl group at either the meta or para position with high precision.[3] This method could be adapted for the synthesis of the target compound.

Another established method for the preparation of substituted aminopyridines is through palladium-catalyzed amination reactions of the corresponding halopyridines.[4]

Conceptual Synthetic Workflow

Caption: Plausible synthetic routes to 6-(difluoromethyl)pyridin-3-amine.

Commercial Availability and Suppliers

6-(Difluoromethyl)pyridin-3-amine is available from several chemical suppliers as a research chemical. The availability and pricing can vary, and it is recommended to inquire with the suppliers directly for the most current information.

| Supplier | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 913090-41-2 | ≥98% | 250 mg, 1 g, 5 g |

| BLD Pharm | 1646152-50-2 (dihydrochloride) | Not specified | Inquire |

| Aaron Chemistry | 2413903-78-1 (methanamine hydrochloride) | 95% | 50mg to 5g |

This is not an exhaustive list, and other suppliers may be available.

For larger quantities or specific purity requirements not met by catalog offerings, several companies specialize in custom chemical synthesis and can be contracted to produce 6-(difluoromethyl)pyridin-3-amine on a fee-for-service basis.

Potential Applications in Drug Discovery and Development

The 6-aminopyridine scaffold is a key component in a number of biologically active compounds.[5] The introduction of a difluoromethyl group at the 6-position is anticipated to confer advantageous properties, making 6-(difluoromethyl)pyridin-3-amine a valuable building block for the discovery of new drugs.

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine or similar heterocyclic core that interacts with the hinge region of the kinase active site. The amino group of 6-(difluoromethyl)pyridin-3-amine can serve as a key hydrogen bond donor, while the difluoromethyl group can occupy a hydrophobic pocket and enhance binding affinity and selectivity.

Central Nervous System (CNS) Agents: The ability of fluorine to modulate lipophilicity and pKa can be leveraged to improve the blood-brain barrier penetration of drug candidates. Therefore, derivatives of 6-(difluoromethyl)pyridin-3-amine may be explored for the development of novel treatments for neurological and psychiatric disorders.

Anticancer Agents: The pyridine ring is a common motif in anticancer drugs. The unique electronic properties of the difluoromethyl group can influence the reactivity and biological activity of the parent molecule, potentially leading to the discovery of novel anticancer agents with improved efficacy and reduced side effects. A potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor, PQR309, contains a 4-(trifluoromethyl)pyridin-2-amine moiety, highlighting the potential of such scaffolds in oncology.[6]

Antimicrobial Agents: Pyridine derivatives have also been investigated for their antimicrobial properties. The incorporation of a difluoromethyl group could enhance the potency and spectrum of activity of new antimicrobial agents.

Safety, Handling, and Storage

As with any chemical, proper safety precautions must be observed when handling 6-(difluoromethyl)pyridin-3-amine. The following information is based on available safety data sheets and should be supplemented with a thorough review of the supplier's SDS before use.

Hazard Identification:

-

Harmful if swallowed.[7]

-

Causes skin irritation.[7]

-

Causes serious eye irritation.[7]

-

May cause respiratory irritation.[7]

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-

Use only outdoors or in a well-ventilated area.[7]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

-

Wash skin thoroughly after handling.[7]

-

Do not eat, drink, or smoke when using this product.[7]

First Aid:

-

If swallowed: Immediately call a poison center or doctor. Rinse mouth.[7]

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[7]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.[7]

-

Store locked up.[7]

-

For long-term storage, it is recommended to keep the compound in a dark place, under an inert atmosphere, and in a freezer at temperatures below -20°C.

Conclusion

6-(Difluoromethyl)pyridin-3-amine is a commercially available and synthetically accessible building block with significant potential for the development of novel therapeutics. Its unique combination of a proven pharmacophore, the 3-aminopyridine core, with the advantageous properties of the difluoromethyl group makes it an attractive starting material for medicinal chemists and drug discovery professionals. A thorough understanding of its physicochemical properties, synthetic accessibility, and potential applications, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit the potential of this valuable compound in the quest for new and improved medicines.

References

-

PubChem. 6-(difluoromethyl)pyridin-3-amine dihydrochloride. [Link]

-

PubChem. 3-[[5-(difluoromethoxy)-2-pyrimidinyl]amino]cyclopentyl]amino][1(2H),3'-bipyridin]-2-one as a PCSK9 inhibitor and methods of use thereof. [Link]

-

PubChem. 6'-[[(1s,3s)-3-[[5-(difluoromethoxy)-2-pyrimidinyl]amino]cyclopentyl]amino][1(2h),3'-bipyridin]-2-one as pcsk9 inhibitor and methods of use thereof. [Link]

-

PubChem. 6-(Difluoromethyl)pyridin-3-ol hydrochloride. [Link]

- Google Patents.

- Duan, Z. J., Zhang, Z. Q., Gao, X. J., Ma, C. Y., & Wang, S. (2014). Synthesis of 6,6'-Diaminomethyl-tris-(pyridin-2-ylmethyl)amine. Journal of the Chemical Society of Pakistan, 36(1), 131-134.

- Google Patents. Process for making 2,6-difluoro pyridine.

-

University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. [Link]

-

Garg Lab, UCLA. Patents & Products. [Link]

-

PubChem. 6-(difluoromethoxy)pyridin-3-amine. [Link]

- Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524-7543.

- Kumar, A., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 159, 108409.

- Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. World Journal of Advanced Research and Reviews, 18(2), 2053-2065.

- Zasukhin, V. V., et al. (2021). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2022(1), M1313.

- Kaczor, A. A., et al. (2025). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Molecules, 30(12), 2845.

- Iaroshenko, V. O., et al. (2026).

- Joubert, N., et al. (2007). Modular and practical synthesis of 6-substituted pyridin-3-yl C-nucleosides. The Journal of Organic Chemistry, 72(18), 6797-6805.

Sources

- 1. mdpi.com [mdpi.com]

- 2. PubChemLite - 6-(difluoromethyl)pyridin-3-amine dihydrochloride (C6H6F2N2) [pubchemlite.lcsb.uni.lu]

- 3. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 4. Modular and practical synthesis of 6-substituted pyridin-3-yl C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fishersci.com [fishersci.com]

Methodological & Application

protocol for using 6-(Difluoromethyl)pyridazin-3-amine in cell-based assays

Application Note: Profiling 6-(Difluoromethyl)pyridazin-3-amine in Cell-Based Assays

Executive Summary & Scientific Rationale

This compound is a specialized heterocyclic building block and fragment probe used in medicinal chemistry.[1] Its core value lies in the difluoromethyl (

This application note provides a rigorous protocol for evaluating this fragment in cellular environments. It focuses on validating the compound's solubility, cellular permeability, and functional target engagement, using JNK1 (c-Jun N-terminal kinase 1) and CDK2 pathways as representative biological contexts where pyridazine scaffolds are privileged structures.

Key Applications:

-

Fragment-Based Drug Discovery (FBDD): Assessing ligand efficiency and binding modes.[1]

-

Bioisostere Validation: Comparing

efficacy against -CH3 or -Cl analogs. -

Chemical Biology: Probing hydrogen-bond donor requirements in hydrophobic pockets.[1]

Pre-Assay Technical Specifications

Physicochemical Properties

-

Molecular Weight: ~145.11 g/mol [1]

-

LogP (Predicted): ~0.5–0.9 (Moderate lipophilicity; cell-permeable).[1]

-

H-Bond Donors: 2 (Amine

) + 1 (Weak donor from -

Solubility: Soluble in DMSO (>50 mM); sparingly soluble in water.[1]

Reagent Preparation (Critical Step)

Objective: Prevent compound precipitation and ensure accurate dosing.

-

Stock Solution (100 mM):

-

Weigh 14.5 mg of this compound.[1]

-

Dissolve in 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

-

Note: The

group can induce aggregation at high concentrations. Vortex for 60 seconds and sonicate for 5 minutes at room temperature.

-

-

Storage:

-

Aliquot into amber glass vials (fluorinated compounds can adsorb to certain plastics over long periods, though PP is generally acceptable for short term).

-

Store at -20°C. Stable for 6 months.

-

-

Working Solution:

-

Dilute stock into cell culture media immediately prior to use.[1]

-

Max DMSO Tolerance: Ensure final DMSO concentration is

(v/v) to avoid solvent artifacts.

-

Protocol A: Cellular Viability & Cytotoxicity Profiling

Rationale: Before functional profiling, the non-specific toxicity window must be established. As a fragment, this compound typically exhibits low potency (

Method: ATP-based Luminescent Assay (e.g., CellTiter-Glo®).[1] Cell Line: HEK293 (General toxicity) or MDA-MB-231 (Cancer model).[1]

Step-by-Step Workflow:

-

Cell Seeding:

-

Plate cells at 5,000 cells/well in a 96-well opaque-walled plate.[1]

-

Incubate for 24 hours at 37°C, 5%

.

-

-

Compound Treatment (Dose-Response):

-

Readout:

-

Data Analysis:

-

Normalize data:

. -

Plot Log(concentration) vs. % Viability to determine

(Cytotoxic Concentration 50%).

-

Protocol B: Functional Target Engagement (Kinase Inhibition)

Rationale: Pyridazine-3-amines often bind the ATP-binding pocket of kinases (e.g., JNK1, CDK2).[1] This assay tests if the fragment can penetrate the cell membrane and inhibit phosphorylation of a downstream substrate (e.g., c-Jun).

Experimental Design: Western Blot analysis of phospho-c-Jun (Ser73) after stress induction.

Step-by-Step Workflow:

-

Cell Preparation:

-

Seed Jurkat or HeLa cells (

cells/well) in 6-well plates. -

Serum-starve cells (0.5% FBS) for 12 hours to reduce basal phosphorylation.[1]

-

-

Pre-Treatment:

-

Treat cells with this compound at high concentrations (e.g., 50

, 100 -

Control: Include a known JNK inhibitor (e.g., SP600125) as a positive control.

-

-

Pathway Activation (Stress Induction):

-

Stimulate cells with Anisomycin (10

) or UV radiation to activate the JNK pathway. -

Incubate for 30 minutes.

-

-

Lysis & Harvesting:

-

Wash with ice-cold PBS.[1]

-

Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (NaF,

).

-

-

Western Blotting:

-

Quantification:

-

Calculate the ratio of (p-c-Jun / Total c-Jun).[1]

-

A decrease in this ratio compared to the DMSO+Anisomycin control indicates successful target engagement.

-

Mechanistic Visualization

The following diagrams illustrate the bioisosteric logic and the experimental workflow.

Caption: Figure 1. Strategic integration of the difluoromethyl bioisostere concept into the cellular profiling workflow.

Data Analysis & Interpretation

| Parameter | Expected Outcome | Interpretation |

| Solubility | Clear at 100 mM in DMSO | High solubility confirms suitability for fragment screening.[1] |

| Low cytotoxicity is desired for fragments; allows high-dose functional testing.[1] | ||

| Target Engagement | Reduction in p-c-Jun | Confirms the fragment penetrates the membrane and binds the kinase hinge region.[1] |

| Aggregation | Precipitate at | Common with fluorinated fragments; indicates upper limit of assay validity.[1] |

Troubleshooting & Optimization

-

Issue: Compound Precipitation in Media.

-

Issue: Lack of Potency.

-

Cause: As a fragment, it has low affinity.

-

Solution: This is expected.[1] Do not treat this as a failure. The goal is to detect any activity (e.g., 20-30% inhibition at 100

) to validate the scaffold for further chemical elaboration (growing the fragment).

-

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Erlanson, D. A., et al. (2016). "Twenty years of fragment-based drug discovery."[1] Nature Reviews Drug Discovery, 15, 605–619.

-

Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press.[1] (General reference for Pyridazine scaffold utility).

Sources

large-scale synthesis of 6-(Difluoromethyl)pyridazin-3-amine for preclinical studies

Application Note: Large-Scale Synthesis of 6-(Difluoromethyl)pyridazin-3-amine

Executive Summary

This compound is a high-value pharmacophore in modern kinase inhibitor design. The difluoromethyl group (

This guide outlines two distinct protocols for its synthesis:

-

Route A (Process Route): A robust, scalable pathway utilizing Lateral Lithiation and Deoxofluorination . This route is recommended for multi-kilogram campaigns due to the low cost of starting materials and control over impurity profiles.

-

Route B (Discovery Route): A rapid Radical Difluoromethylation (Minisci-type) protocol for generating gram-scale quantities for early SAR (Structure-Activity Relationship) studies.

Route A: The Process Pathway (Lateral Lithiation)

Rationale: Direct ring formation using fluorinated building blocks is often cost-prohibitive at scale. This route leverages the commercially available 3-chloro-6-methylpyridazine, utilizing the acidity of the

Workflow Diagram

Figure 1: Strategic disconnection relying on lateral lithiation to install the C1-fragment.

Detailed Protocol

Step 1: Amination of 3-Chloro-6-methylpyridazine

-

Reagents: 3-Chloro-6-methylpyridazine (1.0 equiv), Aqueous

(28%, 10 equiv), -

Conditions: Autoclave/Pressure vessel, 130°C, 12 h.

-

Process Note: While hydrazine displacement followed by reduction is possible, direct ammonolysis is cleaner for scale.

-

Yield Target: >85%.

Step 2: Protection (Pivaloylation)

-

Why Pivaloyl? The pivaloyl group (Piv) directs ortho-lithiation (or in this case, permits lateral lithiation by preventing N-H deprotonation) and aids in crystallization.

-

Protocol: Dissolve amine in DCM/TEA. Add Piv-Cl (1.1 equiv) at 0°C.

-

Checkpoint: Ensure complete consumption of starting material to avoid competitive lithiation later.

Step 3: Lateral Lithiation & Formylation (The Critical Step)

-

Mechanism: The methyl group at C6 is activated by the adjacent ring nitrogen. Strong bases (LDA) deprotonate this position to form a lateral anion.

-

Protocol:

-

Charge a cryo-reactor with THF and N-Pivaloyl-6-methylpyridazin-3-amine. Cool to -78°C .[1][2]

-

Add LDA (Lithium Diisopropylamide, 2.2 equiv) dropwise. Maintain internal temp < -70°C.

-

Stir for 1 hour to ensure anion formation (deep red/orange color).

-

Add DMF (Dimethylformamide, 3.0 equiv) rapidly.

-

Warm to 0°C and quench with aqueous

. -

Extract (EtOAc), wash (Brine), and concentrate.

-

-

Safety: Strictly anhydrous conditions are required.

Step 4: Deoxofluorination

-

Reagent: Deoxo-Fluor™ (Bis(2-methoxyethyl)aminosulfur trifluoride).[3]

-

Why not DAST? Deoxo-Fluor is thermally more stable and releases less HF upon decomposition, making it safer for >100g batches.

-

Protocol:

-

Dissolve the aldehyde intermediate in anhydrous DCM in a Teflon or HDPE vessel (glass is acceptable if quench is immediate, but etching will occur).

-

Cool to 0°C.

-

Add Deoxo-Fluor (1.5 equiv) dropwise.

-

Allow to warm to RT and stir for 12 h.

-

Quench (CRITICAL): Pour reaction mixture slowly into saturated NaHCO3 at 0°C. Caution: Massive

evolution.

-

Step 5: Deprotection

-

Conditions: 6N HCl, reflux, 2 h. Neutralize with NaOH to pH 8 to precipitate the free amine.

Route B: The Discovery Pathway (Radical Functionalization)

Rationale: For rapid generation of analogs (100 mg - 5 g scale) where cost is secondary to speed, innate C-H functionalization using zinc sulfinate reagents (Baran Diversinates) is superior.

Workflow Diagram

Figure 2: Innate C-H functionalization using Zinc Difluoromethanesulfinate (DFMS).

Detailed Protocol

-

Substrate: Dissolve pyridazin-3-amine (or N-Boc protected version) in DCM/H2O (biphasic) or DMSO.

-

Reagents: Add Zn(SO2CF2H)2 (DFMS, 3.0 equiv) and TFA (1.0 equiv).

-

Initiator: Add TBHP (tert-Butyl hydroperoxide, 70% aq, 5.0 equiv) dropwise at 0°C.

-

Reaction: Stir vigorously at RT for 24 hours. The reaction proceeds via a

radical attack at the most electron-deficient position (C6 and C4 are competitive; C6 is favored if C3 is substituted). -

Purification: This reaction often produces regioisomers. Isolate the C6-isomer via reverse-phase prep-HPLC.

Comparative Analysis & Scalability

| Parameter | Route A (Lateral Lithiation) | Route B (Radical Minisci) |

| Scale Suitability | High (kg) | Low (mg to g) |

| Cost of Goods | Low (Commodity reagents) | High (DFMS is expensive) |

| Safety Profile | Moderate (Requires Cryo & Fluorinating agents) | Moderate (Peroxides involved) |

| Purification | Crystallization possible | Chromatography required (Regioisomers) |

| Step Count | 5 Steps | 1 Step |

| Overall Yield | ~35-45% | ~20-40% |

Safety & Handling (Critical)

-

Deoxo-Fluor:

-

Hazard: Thermal decomposition >140°C can be explosive. Reacts violently with water to release HF.

-

Control: Never heat neat reagent >50°C. Use appropriate engineering controls (blast shield) during quench.

-

-

Lateral Lithiation:

-

Hazard: Pyrophoric reagents (LDA/n-BuLi).

-

Control: Continuous inert gas sweep (Ar/N2). Quench exotherms must be managed by slow addition rates.[2]

-

-

Pyridazines:

References

-

Minisci Reaction Scale-up: Duncton, M. A. J. (2011). Minisci reactions: Versatile C-H functionalizations for medicinal chemists. Med. Chem. Commun. Link

-

Lateral Lithiation: Clark, R. D., & Jahangir, A. (1995). Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Organic Reactions. Link

-

Deoxo-Fluor Safety: Lal, G. S., et al. (1999).[3] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. J. Org.[4] Chem. Link

-

Zinc Sulfinate Reagents (Baran): Fujiwara, Y., et al. (2012). Practical and innate C-H functionalization of heterocycles. Nature. Link

-

Pyridazine Synthesis: Kodama, T., et al. (2021).[4] Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions. J. Org.[4] Chem. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]

- 4. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]

- 5. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for a Cell-Based Assay to Measure 6-(Difluoromethyl)pyridazin-3-amine Activity

Authored by: Gemini, Senior Application Scientist

Introduction

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Specifically, compounds featuring the pyridazin-3-amine core, such as 6-(Difluoromethyl)pyridazin-3-amine, belong to a class of molecules that have demonstrated significant potential as modulators of key cellular signaling pathways.[3][4] Extensive research has identified various pyridazine-based small molecules as potent inhibitors of protein kinases crucial to cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Jun N-terminal kinase 1 (JNK1), and Cyclin-Dependent Kinase 2 (CDK2).[4][5][6][7]

This technical guide provides a comprehensive, multi-tiered strategy for characterizing the cellular activity of this compound. The protocols herein are designed to first establish a broad measure of its antiproliferative effects, followed by more focused mechanistic assays to dissect its impact on specific signaling cascades, cell cycle progression, and apoptosis. This workflow is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action for this and structurally related compounds.

Experimental Strategy: A Tiered Approach

A logical workflow is essential for the efficient characterization of a novel compound. We propose a three-tiered approach, starting with a broad assessment of cellular impact and progressively narrowing the focus to specific molecular targets and pathways. This ensures that resource-intensive mechanistic studies are built upon a solid foundation of primary activity data.

Caption: A tiered workflow for characterizing this compound.

Tier 1 Protocol: Antiproliferative Activity Assessment (MTT Assay)

Scientific Rationale: The initial step is to determine if this compound exhibits cytotoxic or cytostatic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to quantify cell viability.[8] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the absorbance of which is proportional to the number of living cells. This assay will establish the half-maximal growth inhibitory concentration (GI50), a key measure of the compound's potency.

Cell Line Selection: Based on literature for related pyridazine derivatives, a panel of cell lines is recommended to assess the breadth of activity.[5][7]

-

T-47D or MDA-MB-231: Breast cancer cell lines, shown to be sensitive to pyridazine derivatives targeting CDK2.[7]

-

HOP-92: A non-small cell lung cancer (NSCLC) line, where JNK inhibitors have shown activity.[5]

-

UO-31: A renal cancer cell line, where EGFR-targeting pyridazines have been evaluated.[9]

Detailed Protocol:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is >95%.

-

Seed cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the stock solution in complete growth medium to create a range of treatment concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).[5] Ensure the final DMSO concentration in the wells is ≤ 0.1% to avoid solvent toxicity.[6]

-

Carefully remove the medium from the wells and replace it with 100 µL of medium containing the compound dilutions or a vehicle control (0.1% DMSO). Include wells with medium only as a background control.

-

Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

-

-

MTT Reagent Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 20 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will metabolize MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully aspirate the medium from all wells without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the crystals.[8]

-

Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the GI50 value.

-

Hypothetical Data Summary:

| Cell Line | Cancer Type | Putative Target Pathway | Hypothetical GI50 (µM) |

| T-47D | Breast Cancer | CDK2 | 1.5 |

| MDA-MB-231 | Breast Cancer | CDK2 | 2.8 |

| HOP-92 | NSCLC | JNK1 | 5.2 |

| UO-31 | Renal Cancer | EGFR/Other | > 20 |

Tier 2 Protocol: JNK1 Pathway Inhibition Assay (Western Blot)

Scientific Rationale: Many pyridazine derivatives exert their anticancer effects by inhibiting kinase signaling pathways that drive cell proliferation.[6] The JNK pathway, when activated, leads to the phosphorylation of transcription factors like c-Jun, promoting cell survival.[5][10] If the primary screen reveals potent antiproliferative activity, a Western blot for phosphorylated c-Jun (p-c-Jun), the primary downstream target of JNK, can directly measure the compound's inhibitory effect on the pathway.

Caption: Inhibition of the JNK1 signaling pathway by this compound.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Seed a sensitive cell line (e.g., HOP-92 or T-47D) in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.[6]

-

Pre-treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the GI50 value) for 2 hours. Include a vehicle control (0.1% DMSO).

-

Stimulate the JNK pathway by adding a known activator, such as Anisomycin (25 ng/mL), for 30 minutes. Include an unstimulated, untreated control.

-

-

Protein Lysate Preparation:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6]

-

-

Antibody Incubation and Detection:

-

Incubate the membrane overnight at 4°C with a primary antibody against phospho-c-Jun (Ser63/73).

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, strip the membrane and re-probe with primary antibodies for total c-Jun and a loading control (e.g., GAPDH or β-Actin).

-

Data Analysis:

-

Perform densitometry analysis on the Western blot bands.

-

Calculate the ratio of p-c-Jun to total c-Jun for each treatment condition.

-

A dose-dependent decrease in the p-c-Jun/total c-Jun ratio indicates successful inhibition of the JNK pathway.

Tier 2 Protocol: Apoptosis Induction Assay (Annexin V-FITC/PI Staining)

Scientific Rationale: Potent antiproliferative activity is often the result of programmed cell death, or apoptosis. Pyridazine derivatives have been shown to induce apoptosis in cancer cells.[9] This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI enters cells only when the membrane integrity is lost in late apoptosis or necrosis.

Detailed Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with this compound at 1x and 2x the GI50 value for 24-48 hours.

-

Include a vehicle control (0.1% DMSO) and a positive control for apoptosis (e.g., Staurosporine, 1 µM for 4 hours).

-

-

Cell Harvesting and Staining:

-

Collect both adherent and floating cells to ensure all apoptotic cells are included.

-

Wash the cells with ice-cold PBS and resuspend them in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Set up quadrants based on unstained and single-stained controls.

-

Collect data for at least 10,000 events per sample.

-

Data Analysis:

-

Healthy cells: Annexin V-negative and PI-negative (Lower Left quadrant).

-

Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right quadrant).

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right quadrant).

-

Quantify the percentage of cells in each quadrant. A significant, dose-dependent increase in the percentage of cells in the early and late apoptotic quadrants confirms that the compound induces apoptosis.

References

-

Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. ACS Publications. Available at: [Link]

-

Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. Available at: [Link]

-

The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. Available at: [Link]

-

Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Publications. Available at: [Link]

-

Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. PubMed. Available at: [Link]

-

Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Publishing. Available at: [Link]

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Available at: [Link]

-

Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels. PubMed. Available at: [Link]

Sources

- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. blumberginstitute.org [blumberginstitute.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of 6-(Difluoromethyl)pyridazin-3-amine in Human Plasma

Abstract & Introduction

The pyridazine heterocycle is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibition.[1][2][3] 6-(Difluoromethyl)pyridazin-3-amine is a novel small molecule belonging to this class, and its preclinical and clinical development necessitates a robust, sensitive, and selective bioanalytical method to accurately characterize its pharmacokinetic (PK) and toxicokinetic (TK) profiles.

This application note provides a comprehensive, field-proven protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is designed to meet the stringent requirements for bioanalytical method validation as stipulated by regulatory agencies like the U.S. Food and Drug Administration (FDA).[4][5][6] The causality behind each step—from sample preparation to instrument parameters—is explained to provide researchers with a deep understanding of the methodology.

Analyte Physicochemical Properties & Method Rationale

A successful bioanalytical method is built upon a fundamental understanding of the analyte's chemical nature. While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its structure, guiding the methodological design.

-

Structure:

-

Molecular Formula: C₅H₅F₂N₃

-

Molecular Weight: 145.11 g/mol

-

Predicted Basicity (pKa): The pyridazin-3-amine moiety confers basic properties. The amine group significantly enhances basicity compared to the parent pyridazine ring (pKa ≈ 2.0).[7] We predict a pKa in the range of 4.5 - 5.5, making the molecule readily protonated in an acidic environment. This is a critical feature exploited for both extraction and detection.

-

Predicted Polarity (LogP): The difluoromethyl group increases lipophilicity, while the amine and pyridazine nitrogens contribute to its polarity. The predicted octanol-water partition coefficient (LogP) is estimated to be between 0.5 and 1.5, indicating moderate polarity suitable for reversed-phase liquid chromatography.

Methodological Causality: The choice of LC-MS/MS is dictated by its unparalleled sensitivity and selectivity, which are essential for measuring low drug concentrations in complex biological matrices.[8] The method development strategy is as follows:

-

Exploit Basicity: The basic nature of the analyte allows for efficient extraction from plasma using mixed-mode strong cation-exchange Solid Phase Extraction (SPE), which provides superior cleanup compared to simpler methods like protein precipitation.[9][10]

-

Optimize for MS Detection: The ability to protonate the analyte facilitates highly sensitive detection using positive mode Electrospray Ionization (ESI+).

-

Ensure Chromatographic Retention & Resolution: The analyte's moderate polarity allows for excellent retention and peak shape on a C18 reversed-phase column using standard mobile phases.

Experimental Protocol: LC-MS/MS Analysis

This section provides a detailed, step-by-step protocol for sample preparation, analysis, and data acquisition.

Materials and Reagents

-

Analyte & Internal Standard: this compound reference standard (>99% purity); Stable Isotope Labeled (SIL) Internal Standard (IS), this compound-d₃ (or a suitable structural analog if SIL-IS is unavailable).

-

Solvents: HPLC-grade or MS-grade Methanol (MeOH), Acetonitrile (ACN), and deionized water.

-

Reagents: Formic acid (FA, >99%), Ammonium hydroxide (NH₄OH).

-

SPE Cartridges: Mixed-Mode Strong Cation Exchange SPE cartridges (e.g., Oasis MCX, 30 mg, 1 mL).

-

Biological Matrix: Blank, drug-free human plasma (K₂EDTA).

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and IS into separate 5 mL volumetric flasks. Dissolve in MeOH to prepare 1 mg/mL primary stock solutions.

-

Working Solutions: Prepare serial dilutions of the primary stocks in 50:50 ACN:Water (v/v) to create working solutions for calibration standards (CS) and quality control (QC) samples.

-

IS Working Solution (100 ng/mL): Dilute the IS primary stock in 50:50 ACN:Water to achieve a final concentration of 100 ng/mL.

Sample Preparation: Solid Phase Extraction (SPE)

This protocol ensures high recovery and removal of matrix components like phospholipids that can cause ion suppression.[11]

-

Sample Aliquoting: To 100 µL of plasma sample (blank, CS, QC, or unknown) in a microcentrifuge tube, add 20 µL of the IS working solution (100 ng/mL) and vortex briefly.

-

Pre-treatment: Add 200 µL of 4% phosphoric acid in water to each sample, vortex to mix. This step lyses cells and ensures the analyte is in its protonated, cationic state for binding to the SPE sorbent.

-

SPE Cartridge Conditioning: Condition the SPE cartridges sequentially with 1 mL of MeOH followed by 1 mL of water. Do not allow the sorbent to dry.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash 1: Add 1 mL of 0.1% formic acid in water.

-

Wash 2: Add 1 mL of MeOH. This step removes non-polar interferences.

-

-

Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in MeOH into a clean collection tube. The basic pH neutralizes the analyte, releasing it from the cation-exchange sorbent.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA). Vortex and transfer to an autosampler vial for injection.

LC-MS/MS Instrumental Conditions

The following parameters serve as a robust starting point and should be optimized for the specific instrument used.

| Parameter | Condition |

| LC System | UPLC System (e.g., Waters ACQUITY, Agilent 1290) |

| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm (e.g., Kinetex C18, Zorbax Eclipse Plus)[12] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 5% B to 95% B over 3.0 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1.0 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 550 °C |

| IonSpray Voltage | 5000 V |

| MRM Transitions | Analyte: m/z 146.1 → 126.1 (Quantifier), 146.1 → 99.1 (Qualifier) IS (d₃): m/z 149.1 → 129.1 |

| Dwell Time | 100 ms |

Note: MRM transitions are predictive. The precursor ion is [M+H]⁺. Product ions correspond to logical fragments (e.g., loss of HF, fragmentation of the pyridazine ring) and must be optimized empirically by infusing the analyte into the mass spectrometer.

Bioanalytical Method Validation (BMV)

For the method to be considered reliable for regulated studies, it must undergo full validation according to FDA guidelines.[4][5] The validation process establishes the performance characteristics of the method and ensures its trustworthiness.

Validation Parameters and Acceptance Criteria

The table below summarizes the key validation experiments and their typical acceptance criteria.

| Parameter | Experiment | Acceptance Criteria (FDA Guidance) [4] |

| Selectivity & Specificity | Analyze at least six unique sources of blank human plasma to check for interferences at the retention times of the analyte and IS. | No significant interfering peaks at the LLOQ level. Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS. |

| Linearity & Range | Analyze a calibration curve with a blank, a zero standard, and 8-10 non-zero standards over the expected concentration range. Use a weighted (1/x² or 1/x) linear regression. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of the nominal value (±20% at the LLOQ). At least 75% of standards must meet this criterion. |

| Lower Limit of Quantitation (LLOQ) | The lowest standard on the calibration curve. Analyzed with at least five replicates. | The analyte response must be at least 5 times the response of the blank. Accuracy should be within 80-120% and precision (CV%) should be ≤20%. |

| Accuracy & Precision | Analyze QC samples at four levels (LLOQ, Low, Mid, High) in at least five replicates per level over three separate analytical runs (inter-day) and within a single run (intra-day). | Accuracy: The mean concentration must be within ±15% of the nominal value (±20% at LLOQ). Precision: The coefficient of variation (CV%) must not exceed 15% (20% at LLOQ). |

| Matrix Effect | Compare the analyte response in post-extraction spiked blank plasma from at least six sources to the response in a neat solution at low and high QC concentrations. | The IS-normalized matrix factor should have a CV% ≤ 15%. |

| Recovery | Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples at low, mid, and high QC concentrations. | Recovery should be consistent, precise, and reproducible. While no specific value is required, high and consistent recovery is desirable. |

| Stability | Evaluate analyte stability in plasma under various conditions: - Freeze-Thaw: 3 cycles - Bench-Top: ~4-24 hours at room temp - Long-Term: At -20°C or -80°C - Post-Preparative: In autosampler | Mean concentrations of stability samples must be within ±15% of the nominal (baseline) concentrations. |

Visualized Workflows

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust framework for the quantitative determination of this compound in human plasma. The protocol is grounded in the physicochemical properties of the analyte and adheres to the principles of regulatory compliance. By following the outlined procedures for sample preparation and instrument analysis, and by performing a thorough method validation as described, researchers and drug development professionals can generate high-quality bioanalytical data to support pharmacokinetic assessments and advance their development programs.

References

-

Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link][4][5]

-

Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. HHS.gov. [Link][13][14]

-

Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration (FDA). [Link][6]

-

Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link][9]

-

How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link][11]

-

Rapid LC–MS-MS Analysis of Heterocyclic Amines in Salmon. LCGC International. [Link][12]

-

Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR). [Link][8]

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link][2]

-

Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link][3]

-

The pyridazine heterocycle in molecular recognition and drug discovery. PMC, National Center for Biotechnology Information. [Link][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rjptonline.org [rjptonline.org]

- 3. jocpr.com [jocpr.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. fda.gov [fda.gov]

- 6. moh.gov.bw [moh.gov.bw]

- 7. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. biotage.com [biotage.com]

- 11. tecan.com [tecan.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. labs.iqvia.com [labs.iqvia.com]

- 14. hhs.gov [hhs.gov]

Application Notes and Protocols for Pyridazine Derivatives in Anticancer Research

Introduction: The Pyridazine Scaffold as a Privileged Structure in Oncology